molecular formula C5H8ClN3O2 B1526155 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride CAS No. 90585-93-6

5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride

Cat. No. B1526155
CAS RN: 90585-93-6
M. Wt: 177.59 g/mol
InChI Key: AXUBMXRUYDFZGQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, also known as AMPC or 5-Aminomethyl-2,4-dihydroxypyrimidine hydrochloride, is a heterocyclic compound that has both amine and hydroxyl functional groups. It has a molecular weight of 177.59 g/mol .


Molecular Structure Analysis

The InChI code for 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride is 1S/C5H7N3O2.ClH/c6-1-3-2-7-5(10)8-4(3)9;/h2H,1,6H2,(H2,7,8,9,10);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.59 g/mol . The storage temperature is between 28°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines : Pyrimidine derivatives exhibit a wide range of bioactivities, making them significant in new drug research. A study by Stolarczyk et al. (2021) discusses the synthesis of 5-hydroxymethylpyrimidines, a core component of certain natural bioactive compounds and nontypical nitrogen bases in DNA. These compounds demonstrated moderate anticancer properties and weak antibacterial activity, highlighting the potential for developing targeted therapeutic agents (Stolarczyk et al., 2021).

  • Crystal Structure and Drug Development : The crystallographic study of pyrimidine derivatives reveals insights into molecular recognition processes that are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities. Rajam et al. (2017) explored the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine and its interaction with 5-chloro-2-hydroxybenzoic acid, showcasing the importance of hydrogen bonding in the development of A3 adenosine receptor antagonists (Rajam et al., 2017).

Biological Activities and Therapeutic Potential

  • Antiviral and Antiretroviral Activities : Derivatives of pyrimidine have shown significant antiviral and antiretroviral activities. Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which inhibited retrovirus replication in cell culture, demonstrating potential for HIV treatment (Hocková et al., 2003).

  • Anti-inflammatory Properties : Pyrimidine scaffolds have also been explored for their anti-inflammatory properties. Munde et al. (2022) reported on the synthesis and evaluation of novel pyrimidine derivatives for anti-inflammatory activity, showing promising results compared to standard drugs (Munde et al., 2022).

  • Antibacterial Agents : The development of new antibacterial agents leveraging the pyrimidine core structure is ongoing. Studies have synthesized novel derivatives and evaluated their antibacterial efficacy, providing a foundation for future antibiotic drugs.

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c6-1-3-2-7-5(10)8-4(3)9;/h2H,1,6H2,(H2,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBMXRUYDFZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride

CAS RN

90585-93-6
Record name 5-(aminomethyl)pyrimidine-2,4-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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